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Introduction: The CLAVATA3/EMBRYO SURROUNDING REGION 25 (CLE25) gene encodes a

small signaling peptide that plays critical roles in various aspects of plant biology. Research has

identified CLE25 as a key regulator in developmental processes and stress responses. For

instance, it is involved in the initiation of phloem, the vascular tissue responsible for nutrient

transport[1][2]. Furthermore, CLE25 functions as a long-distance signal in response to

environmental challenges. Under drought conditions, the CLE25 peptide is produced in the

roots and travels to the leaves, where it induces the biosynthesis of abscisic acid (ABA), a

crucial hormone for mediating stomatal closure and enhancing drought tolerance[3][4][5].

Given its multifaceted roles, accurately quantifying CLE25 gene expression is essential for

understanding its regulatory networks, identifying downstream targets, and exploring its

potential for developing stress-resilient crops or novel therapeutic agents. This document

provides an overview and detailed protocols for three common methods used to quantify

CLE25 gene expression: Quantitative Real-Time PCR (qRT-PCR), RNA In Situ Hybridization

(ISH), and RNA-Sequencing (RNA-Seq).

Method 1: Quantitative Real-Time PCR (qRT-PCR)
Overview: qRT-PCR is a highly sensitive and specific technique used to measure the

abundance of a specific transcript in an RNA sample. It involves two main steps: the reverse

transcription of RNA into complementary DNA (cDNA) and the subsequent amplification of the

target cDNA using a real-time PCR instrument. This method is ideal for validating expression
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changes of a single gene (CLE25) across multiple samples, tissues, or experimental

conditions.

Applications:

Analyzing CLE25 expression changes in response to abiotic stresses (e.g., drought, salinity)

[3][6].

Comparing CLE25 transcript levels in different plant organs (roots, leaves, stems).

Validating results from high-throughput methods like RNA-Seq[7].

Data Presentation: qRT-PCR Analysis of CLE25
Expression
The following table illustrates typical data obtained from a qRT-PCR experiment analyzing the

relative expression of CLE25 in Arabidopsis thaliana tissues under control and drought stress

conditions.

Tissue
Treatment
Condition

Relative
CLE25
Expression
(Fold Change)

Standard
Deviation

p-value

Root
Control (Well-

Watered)
1.00 ± 0.12 -

Root Drought (12h) 8.45 ± 0.76 < 0.01

Leaf
Control (Well-

Watered)
0.21 ± 0.05 -

Leaf Drought (12h) 0.25 ± 0.08 > 0.05

Stem
Control (Well-

Watered)
0.15 ± 0.04 -

Stem Drought (12h) 0.18 ± 0.06 > 0.05
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Data are normalized to a reference gene and expressed as fold change relative to the control

root sample. Statistical significance is determined by a Student's t-test.

Experimental Workflow: qRT-PCR```dot
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RNA In Situ Hybridization workflow for localizing CLE25 mRNA.
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Detailed Protocol: RNA ISH for CLE25 mRNA
1. Tissue Preparation a. Dissect the desired plant tissue and fix it overnight at 4°C in a solution

of 4% paraformaldehyde in 1x PBS.[8] b. Dehydrate the tissue through a graded ethanol series

(e.g., 30%, 50%, 70%, 95%, 100%). c. Clear the tissue with a clearing agent like Histo-Clear or

xylene and infiltrate with molten paraffin wax at 60-65°C.[9] d. Embed the tissue in a wax block

and allow it to solidify. Store blocks at 4°C. e. Section the wax-embedded tissue into 7-12 µm

thick ribbons using a microtome and mount them on RNase-free coated slides.[9]

2. Probe Synthesis a. Amplify a 200-400 bp unique region of the CLE25 cDNA and clone it into

a vector with T7 and SP6 promoters. b. Linearize the plasmid and use it as a template for in

vitro transcription to synthesize a digoxigenin (DIG)-labeled antisense RNA probe using T7 or

SP6 RNA polymerase. c. Purify the probe and verify its integrity.

3. Hybridization a. Dewax the tissue sections on slides using xylene and rehydrate through a

graded ethanol series to water. b. Permeabilize the tissue with a proteinase K treatment. c.

Apply the hybridization buffer containing the DIG-labeled CLE25 probe to the slides.[8] d.

Cover with a coverslip and incubate overnight in a humidified chamber at 50-65°C to allow the

probe to hybridize with the target mRNA.[9][10]

4. Washing and Antibody Incubation a. Remove coverslips and perform a series of high-

stringency washes (using SSC buffer) to remove non-specifically bound probe.[9] b. Block non-

specific antibody binding sites using a blocking solution for 1-2 hours.[8] c. Incubate the slides

with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

5. Signal Detection and Visualization a. Wash the slides to remove unbound antibody. b.

Equilibrate the slides in detection buffer. c. Add the chromogenic substrates NBT (nitro-blue

tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate) and incubate in the dark.[8][10]

The AP enzyme will convert these substrates into a purple/blue precipitate at the site of probe

binding. d. Stop the color reaction by washing with water once the desired signal intensity is

reached.[9] e. Dehydrate the slides, mount with a permanent mounting medium, and visualize

under a bright-field microscope.

Method 3: RNA-Sequencing (RNA-Seq)
Overview: RNA-Seq is a high-throughput sequencing technique that provides a comprehensive

and unbiased snapshot of the entire transcriptome. It can quantify the expression levels of all
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genes, including CLE25, and discover novel transcripts or isoforms. It is particularly useful for

comparative transcriptome analysis, such as comparing wild-type plants with CLE25 mutants or

plants treated with the CLE25 peptide.[3]

Applications:

Global gene expression profiling to identify genes and pathways regulated by CLE25.[3]

Discovery of novel genes involved in CLE25-mediated signaling.

Identification of alternative splicing events or novel isoforms of CLE25.

Data Presentation: RNA-Seq Differential Expression
Analysis
This table shows a sample of differentially expressed genes (DEGs) identified by RNA-Seq in

cotton leaves after treatment with the CLE25 peptide, based on findings that CLE25p

treatment upregulates genes in the MAPK signaling pathway.[3]
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Gene ID
Gene
Annotation

log2(Fold
Change)

p-value FDR

GH_D07G0187

SAUR-like auxin-

responsive

protein

2.58 1.2e-8 4.5e-7

GH_D12G1730

PLATZ

transcription

factor

2.15 3.4e-7 8.1e-6

GH_D08G2009

LRR receptor-

like kinase

(BAM-like)

3.01 5.6e-10 2.2e-8

GH_A10G0104

LRR receptor-

like kinase

(BAM-like)

2.89 9.1e-10 3.1e-8

GH_A05G1234

Mitogen-

activated protein

kinase 3

1.98 7.2e-6 1.5e-4

GH_D05G4321

WRKY

transcription

factor 40

-2.33 4.0e-7 9.2e-6

FDR: False Discovery Rate.

Experimental Workflow: RNA-Seq
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8. Differential Expression
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RNA-Sequencing workflow for transcriptome analysis.

Detailed Protocol: RNA-Seq for CLE25-related
Transcriptomics
1. RNA Extraction and Quality Control a. Extract high-quality total RNA from at least three

biological replicates per condition as described in the qRT-PCR protocol.[3] b. Assess RNA

integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) ≥ 8 is

recommended for library preparation.

2. Library Preparation a. Isolate mRNA from total RNA using oligo(dT) magnetic beads. b.

Fragment the purified mRNA into smaller pieces. c. Synthesize first- and second-strand cDNA.

d. Perform end-repair, A-tailing, and ligation of sequencing adapters. e. Amplify the library via

PCR to enrich for adapter-ligated fragments. f. Follow a commercial kit's instructions (e.g.,

Illumina TruSeq RNA Library Prep Kit).

3. Library QC and Sequencing a. Quantify the final library and assess its size distribution using

an automated electrophoresis system. b. Pool multiple libraries and sequence them on a high-

throughput platform (e.g., Illumina NovaSeq).

4. Bioinformatics Analysis a. Quality Control: Use tools like FastQC to assess the quality of raw

sequencing reads and Trimmomatic to remove adapters and low-quality bases. b. Alignment:

Align the cleaned reads to the appropriate reference genome using a splice-aware aligner like

HISAT2 or STAR.[11] c. Quantification: Count the number of reads mapping to each gene using

tools like featureCounts or HTSeq-count. d. Differential Expression Analysis: Use packages like

DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify

differentially expressed genes between conditions.[11] e. Functional Analysis: Perform Gene

Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of DEGs to identify

biological processes and pathways regulated by CLE25.[3]

CLE25 Signaling Pathway in Drought Response
The CLE25 peptide acts as a root-derived signal to help plants adapt to water-deficient

conditions.
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CLE25-mediated drought signaling from root to shoot.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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